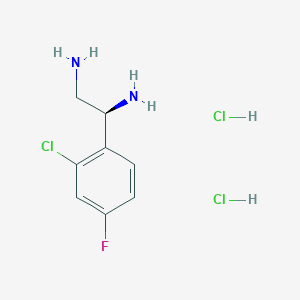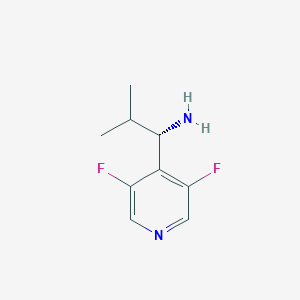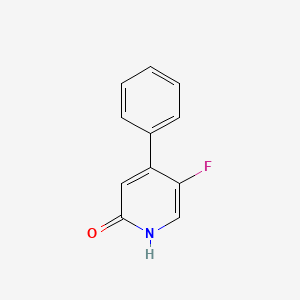
5-Fluoro-4-phenylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-phenylpyridin-2(1H)-one is a pyridine derivative with the molecular formula C11H8FNO This compound is characterized by the presence of a fluorine atom at the 5-position and a phenyl group at the 4-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-phenylpyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-phenylpyridine and fluorinating agents.
Cyclization: The cyclization step involves the formation of the pyridin-2(1H)-one ring, which can be achieved through various cyclization reactions, such as the Pinner reaction or the Bischler-Napieralski reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-4-phenylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium methoxide (NaOMe) in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of reduced derivatives such as 5-Fluoro-4-phenylpyridin-2-amine.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
5-Fluoro-4-phenylpyridin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Material Science: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is employed in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Fluoro-4-phenylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The phenyl group contributes to the compound’s hydrophobic interactions, further stabilizing its binding to the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylpyridin-2(1H)-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Chloro-4-phenylpyridin-2(1H)-one: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and binding affinity.
5-Bromo-4-phenylpyridin-2(1H)-one: Contains a bromine atom, which affects the compound’s electronic properties and reactivity.
Uniqueness
5-Fluoro-4-phenylpyridin-2(1H)-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects enhance the compound’s stability, reactivity, and binding affinity, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H8FNO |
|---|---|
Poids moléculaire |
189.19 g/mol |
Nom IUPAC |
5-fluoro-4-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H8FNO/c12-10-7-13-11(14)6-9(10)8-4-2-1-3-5-8/h1-7H,(H,13,14) |
Clé InChI |
YMXOTUYMJHIIIU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)NC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one](/img/structure/B13052950.png)
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(1Z,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline](/img/structure/B13052955.png)

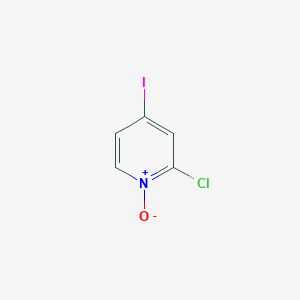
![Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B13052973.png)
![2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-YL)acetic acid](/img/structure/B13052975.png)
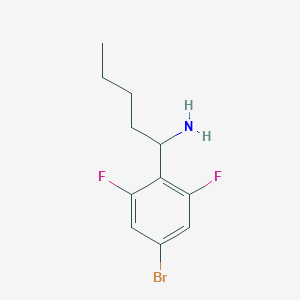

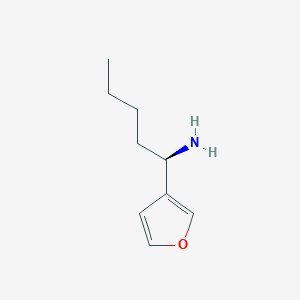
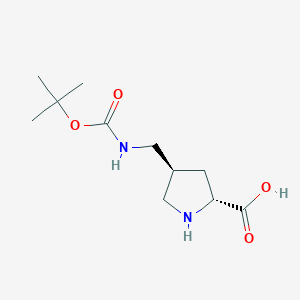
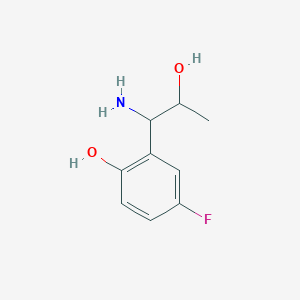
![Ethyl (S)-2-ethoxy-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate](/img/structure/B13052989.png)
